molecular formula C15H10F2O4 B6408444 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261916-64-6

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408444
CAS No.: 1261916-64-6
M. Wt: 292.23 g/mol
InChI Key: WRZHZKQTMPVDLE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

2-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-12(16)10(7-9)8-2-4-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZHZKQTMPVDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691466
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-64-6
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

    2-Fluoro-5-methylbenzoic acid: This compound has a similar structure but lacks the methoxycarbonyl group.

    2-Fluoro-5-nitrobenzoic acid: This compound contains a nitro group instead of a methoxycarbonyl group.

    2-Fluoro-5-methoxyphenylboronic acid: This compound has a boronic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its combination of fluorine atoms and a methoxycarbonyl group, which imparts specific chemical properties and reactivity.

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